molecular formula C8H16N4 B13490695 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Cat. No.: B13490695
M. Wt: 168.24 g/mol
InChI Key: MSJMPJSOGVSXRG-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the reduction of intermediate compounds using reagents like DIBAL-H, followed by further functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method is highly efficient, selective, and environmentally friendly, as it avoids the need for chromatography and isolation steps .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like DIBAL-H.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, DIBAL-H for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. For example, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme CYP-450, inhibiting its activity . This interaction is crucial for the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C8H16N4/c1-5-6-10-7(8(2,3)9)12(4)11-6/h5,9H2,1-4H3

InChI Key

MSJMPJSOGVSXRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C(C)(C)N)C

Origin of Product

United States

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